3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-6-8-16(9-7-15)24-19(25)13-4-3-5-14(20)10-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITGGHFRQGCZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the 6-methoxy-2-methylpyrimidine intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylamine to form the pyrimidinylamino derivative.
Coupling with Benzoyl Chloride: The final step involves the coupling of the pyrimidinylamino derivative with 3-chlorobenzoyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Variations and Their Implications
Key Research Findings
Kinase Inhibition: The main compound’s pyrimidine moiety is critical for ATP-binding pocket interactions, a feature shared with benzothiophene-pyrimidine hybrids (). However, the methoxy group improves solubility compared to lipophilic quinoline derivatives () .
Antibacterial Activity : Sulfathiazole-containing analogs () exhibit divergent mechanisms (e.g., dihydropteroate synthase inhibition), unlike the kinase-focused main compound .
Metabolic Stability: Trifluoromethyl groups () and sulfamoyl substituents () enhance stability, whereas amino groups () may reduce it due to oxidative vulnerability .
Solubility-Lipophilicity Balance : The main compound’s methoxy group offers a favorable balance, whereas imidazolidine-based analogs () prioritize solubility at the expense of target affinity .
Biological Activity
3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a benzenesulfonamide derivative with potential therapeutic applications, particularly in medicinal chemistry. This compound exhibits a unique structural profile that suggests significant biological activity, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound's structure includes:
- A chloro group at the 3-position.
- A methoxy group attached to a pyrimidine ring.
- An amine linkage to a phenyl group.
These functional groups are critical for its biological activity, influencing its interaction with target enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound are investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition of this enzyme has implications for treating conditions such as glaucoma and certain cancers.
Case Study 1: Antiviral Activity
In a study examining N-phenylbenzamide derivatives, it was found that certain compounds exhibited significant anti-HBV activity both in vitro and in vivo. The mechanism involved the modulation of A3G levels, which is crucial for inhibiting HBV replication . While direct data on this compound is not available, the findings underscore the potential of similar compounds in antiviral therapy.
Case Study 2: Enzyme Inhibition
Research into sulfonamide derivatives demonstrated their effectiveness as carbonic anhydrase inhibitors. The presence of chloro and methoxy groups in the structure enhances binding affinity to the enzyme, suggesting that this compound may exhibit similar properties.
Comparative Analysis with Similar Compounds
A comparison of this compound with other benzenesulfonamide derivatives reveals distinct biological profiles influenced by their structural variations:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 3-chloro-N-(4-(6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | Chloro, Methoxy | Potential carbonic anhydrase inhibitor |
| 4-amino-N-(2-methoxyphenyl)benzenesulfonamide | Amino, Methoxy | Antiviral activity against HIV |
| N-(4-(4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | Thiazole | Antimicrobial properties |
This table illustrates how variations in functional groups can lead to different biological activities among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
